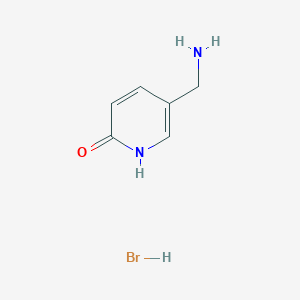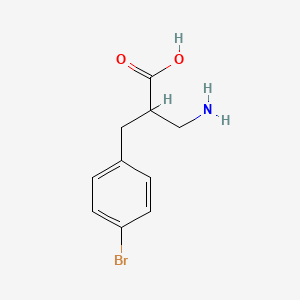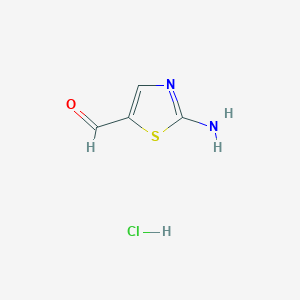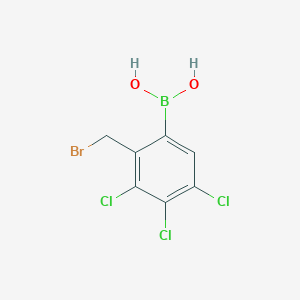
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID
概要
説明
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromomethyl and trichloro groups. The combination of these functional groups imparts distinct reactivity and utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID typically involves the bromination of a suitable phenylboronic acid precursor. One common method is the bromination of 3,4,5-trichlorophenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Coupling Reactions: Biaryl compounds are the primary products.
Oxidation and Reduction: Boronic esters and alcohols, respectively.
科学的研究の応用
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID has several applications in scientific research:
作用機序
The mechanism of action of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is largely dependent on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymes or altering cellular processes . The exact molecular targets and pathways can vary based on the specific application and context .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the bromomethyl and trichloro substituents, making it less reactive in certain contexts.
(2-Bromomethyl)phenylboronic Acid: Similar structure but without the trichloro groups, leading to different reactivity and applications.
3,4,5-Trichlorophenylboronic Acid: Lacks the bromomethyl group, affecting its utility in substitution reactions.
Uniqueness
2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is unique due to the combination of bromomethyl and trichloro substituents, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound for researchers and industrial chemists seeking to develop new materials and chemical processes .
特性
IUPAC Name |
[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKTUNRHMJFFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674595 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-53-2 | |
| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


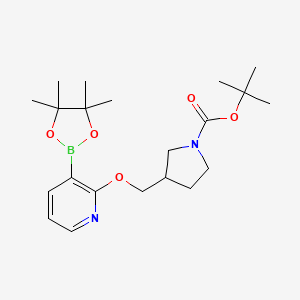

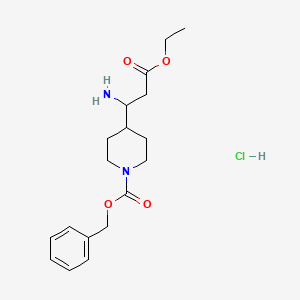

![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)
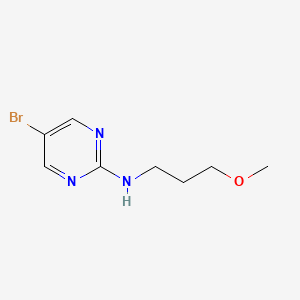
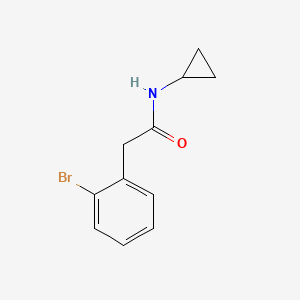
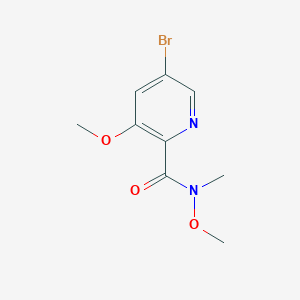
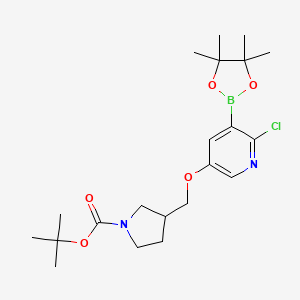
![6-((tert-Butyldimethylsilyloxy)methyl)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1522269.png)
